4-Chloro-2-(furan-2-yl)pyrazolo[1,5-a]pyrazine
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Overview
Description
4-Chloro-2-(furan-2-yl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound with a molecular formula of C10H6ClN3O and a molecular weight of 219.63 g/mol . This compound is characterized by the presence of a furan ring fused to a pyrazolo[1,5-a]pyrazine core, with a chlorine atom attached at the 4th position. It is primarily used in research and development, particularly in the fields of medicinal chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(furan-2-yl)pyrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-furylhydrazine with 4-chloropyrazole-5-carboxylic acid in the presence of a dehydrating agent . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(furan-2-yl)pyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The furan ring can undergo oxidation to form corresponding diketones, while reduction reactions can modify the pyrazolo[1,5-a]pyrazine core.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles, typically in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products
The major products formed from these reactions include substituted derivatives of this compound, as well as oxidized or reduced forms of the compound .
Scientific Research Applications
4-Chloro-2-(furan-2-yl)pyrazolo[1,5-a]pyrazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-tubercular and anti-cancer drugs.
Biological Studies: The compound is employed in studying the interactions of heterocyclic compounds with biological macromolecules, such as proteins and nucleic acids.
Material Science: It is used in the development of fluorescent probes and sensors due to its unique photophysical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(furan-2-yl)pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, thereby exerting its therapeutic effects . The exact molecular pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-(furan-2-yl)pyrazolo[1,5-a]pyrido[3,2-e]pyrazine
- Pyrazolo[1,5-a]pyrimidines
- Quinolinyl-pyrazoles
Uniqueness
4-Chloro-2-(furan-2-yl)pyrazolo[1,5-a]pyrazine is unique due to its specific structural features, such as the fused furan and pyrazolo[1,5-a]pyrazine rings, and the presence of a chlorine atom at the 4th position. These characteristics confer distinct chemical reactivity and biological activity, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C10H6ClN3O |
---|---|
Molecular Weight |
219.63 g/mol |
IUPAC Name |
4-chloro-2-(furan-2-yl)pyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C10H6ClN3O/c11-10-8-6-7(9-2-1-5-15-9)13-14(8)4-3-12-10/h1-6H |
InChI Key |
YGCYJJRLDINGHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NN3C=CN=C(C3=C2)Cl |
Origin of Product |
United States |
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